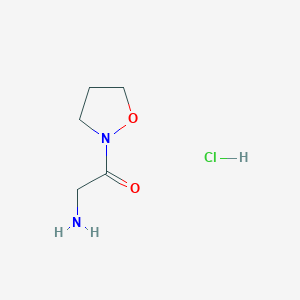

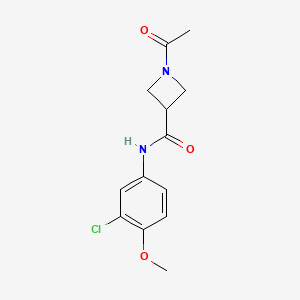

2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one hydrochloride” is a chemical compound with the molecular formula C5H11ClN2O2 and a molecular weight of 166.61 . It is used for research purposes .

Synthesis Analysis

Recent multicomponent syntheses of functionalized oxazolidines using 1,2-amino alcohols as starting materials have been reviewed . The synthetic strategies are gathered into three groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, extended one-pot asymmetric azaelectrocyclization .Molecular Structure Analysis

The molecular structure of “this compound” consists of an oxazolidine ring, which is an important structural unit of many biologically active compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. It is known that the compound has a molecular weight of 166.61 .科学的研究の応用

Oxazolidin-2-one Derivatives as Protective Groups and Chiral Auxiliaries

Oxazolidin-2-ones are recognized for their utility as protective groups for 1,2-amino alcohols and for the role chiral derivatives play as chiral auxiliaries. This functionality is underscored by studies on the crystal structures of oxazolidinecarbohydrazides, which reveal insights into their stereochemical behavior and interaction patterns, including hydrogen bonds and π-π stacking interactions (Nogueira et al., 2015).

Synthesis of α-amino Acids

Research has demonstrated the use of oxazolidin-2-one derivatives in the synthesis of various natural and non-natural α-amino acids and their derivatives, highlighting their significance in the creation of complex molecules and potential drug candidates (Burger et al., 1992).

Efficient Synthesis Methods

The development of efficient methods for synthesizing oxazolidin-2-ones and imidazolidin-2-ones from 1,3-diols and 3-amino alcohols, using iodobenzene dichloride and sodium azide, has been a notable advancement, offering a streamlined pathway for producing these compounds (He et al., 2014).

Novel Synthetic Applications

Innovations in synthetic chemistry have facilitated the creation of oxazolidin-2-ones via oxidative carbonylation of β-amino alcohols, using catalysts like salen-Co complexes. This method demonstrates the versatility of oxazolidin-2-ones in synthetic organic chemistry, enabling the incorporation of various functional groups into the molecular framework (Liu et al., 2007).

Conformational Studies and Biological Applications

Conformational analysis of homo-oligomers of oxazolidin-2-one derivatives has provided insights into their potential as conformationally constrained tools for constructing beta-pseudopeptide foldamers. These studies highlight the relevance of oxazolidin-2-ones in designing molecules with specific three-dimensional structures for biological applications (Luppi et al., 2004).

Safety and Hazards

The safety information for “2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one hydrochloride” indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

2-amino-1-(1,2-oxazolidin-2-yl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.ClH/c6-4-5(8)7-2-1-3-9-7;/h1-4,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKNEKKVMIESCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(OC1)C(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2827943.png)

![12-(4-Tert-butylbenzenesulfonyl)-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2827944.png)

![2-(2,5-dichlorothiophene-3-carboxamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2827951.png)

![(Z)-N-[3-[(4-Bromophenyl)sulfamoyl]-4-chlorophenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2827955.png)

![N-(4-chlorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2827959.png)

![3,4-diethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2827965.png)